![molecular formula C13H19NO B1440731 3-(3-Phenoxypropyl)pyrrolidine CAS No. 1220038-47-0](/img/structure/B1440731.png)
3-(3-Phenoxypropyl)pyrrolidine
Overview
Description
“3-(3-Phenoxypropyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space. It contributes to the stereochemistry of the molecule and provides increased three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Antimicrobial Activity
The pyrrolidine ring is known to contribute significantly to the antimicrobial properties of various compounds. Derivatives of 3-(3-Phenoxypropyl)pyrrolidine have been studied for their potential to inhibit the growth of harmful bacteria and other microorganisms. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Cancer Therapy
Pyrrolidine derivatives, including 3-(3-Phenoxypropyl)pyrrolidine, have shown promise in cancer therapy. They are being explored for their ability to act as inhibitors of certain pathways that are overactive in cancer cells, potentially leading to the development of targeted cancer treatments .
Neuropharmacology
The structural features of pyrrolidine derivatives allow them to interact with various receptors in the brain, making them candidates for the treatment of neurological disorders. Research into 3-(3-Phenoxypropyl)pyrrolidine could lead to new therapies for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Anti-inflammatory Agents
Inflammation is a common underlying factor in many diseases. Pyrrolidine derivatives are being investigated for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions such as arthritis and asthma .
Anticonvulsant Properties
Compounds with the pyrrolidine structure have been evaluated for their anticonvulsant effects. This research is particularly relevant for the development of new medications to treat seizure disorders .
Enzyme Inhibition
Enzymes play a critical role in various biological processes, and their dysregulation can lead to disease. Pyrrolidine derivatives, including 3-(3-Phenoxypropyl)pyrrolidine, are being studied for their ability to inhibit specific enzymes, which could be useful in designing drugs for a range of conditions, from metabolic disorders to cancer .
Antioxidant Effects
Oxidative stress is implicated in the aging process and many diseases. Research into the antioxidant capacity of pyrrolidine derivatives could lead to the development of compounds that protect cells from oxidative damage .
Analgesic Applications
The modulation of pain pathways is another potential application of pyrrolidine derivatives. By interacting with receptors involved in pain perception, compounds like 3-(3-Phenoxypropyl)pyrrolidine could be used to develop new pain-relieving medications .
Safety And Hazards
properties
IUPAC Name |
3-(3-phenoxypropyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-6-13(7-3-1)15-10-4-5-12-8-9-14-11-12/h1-3,6-7,12,14H,4-5,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBQZFAIQDCRDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenoxypropyl)pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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